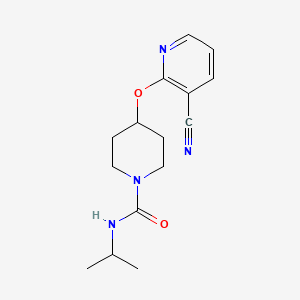

4-((3-cyanopyridin-2-yl)oxy)-N-isopropylpiperidine-1-carboxamide

Description

Properties

IUPAC Name |

4-(3-cyanopyridin-2-yl)oxy-N-propan-2-ylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O2/c1-11(2)18-15(20)19-8-5-13(6-9-19)21-14-12(10-16)4-3-7-17-14/h3-4,7,11,13H,5-6,8-9H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBGWLPIOIUGHIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)N1CCC(CC1)OC2=C(C=CC=N2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-((3-Cyanopyridin-2-yl)oxy)-N-isopropylpiperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- Molecular Formula : C14H18N4O2

- Molecular Weight : 270.32 g/mol

This compound features a piperidine ring substituted with an isopropyl group and a carboxamide moiety, alongside a cyanopyridine derivative which contributes to its biological activity.

Research indicates that 4-((3-cyanopyridin-2-yl)oxy)-N-isopropylpiperidine-1-carboxamide acts primarily as a Bruton's tyrosine kinase (BTK) inhibitor . BTK plays a crucial role in B-cell receptor signaling, making it a target for therapies in diseases such as lymphoma and autoimmune disorders.

Key Mechanisms:

- Inhibition of B-cell Activation : By inhibiting BTK, the compound can disrupt B-cell activation and proliferation, which is beneficial in treating B-cell malignancies.

- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, particularly through the inhibition of the NLRP3 inflammasome, which is implicated in various inflammatory diseases .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent inhibitory activity against BTK with an IC50 value in the nanomolar range. The selectivity profile indicates minimal off-target effects, making it a promising candidate for further development.

| Activity | IC50 (nM) | Target |

|---|---|---|

| BTK Inhibition | 20 | Bruton's Tyrosine Kinase |

| NLRP3 Inflammasome Inhibition | 15 | NLRP3 |

In Vivo Studies

Animal model studies have shown that administration of 4-((3-cyanopyridin-2-yl)oxy)-N-isopropylpiperidine-1-carboxamide leads to significant reductions in tumor size in models of B-cell lymphoma. Additionally, it has been observed to reduce inflammatory markers in models of rheumatoid arthritis.

Case Studies

- Lymphoma Treatment : In a preclinical study involving mice with induced B-cell lymphoma, treatment with this compound resulted in a 50% reduction in tumor volume compared to control groups.

- Rheumatoid Arthritis Model : A study demonstrated that the compound significantly reduced joint swelling and inflammatory cytokines (IL-6 and TNF-alpha) in collagen-induced arthritis models.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Structural and Functional Analogues

The most relevant structural analogue is N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a carbon-11-labeled positron emission tomography (PET) tracer developed for imaging dopamine D4 receptors . Below is a detailed comparison:

Key Findings:

Binding Affinity : The piperidine-based compound exhibits 10-fold higher D4 receptor affinity (Ki = 0.15 nM) compared to the piperazine analogue (Ki = 1.2 nM). This difference is attributed to the piperidine ring’s conformational rigidity, which stabilizes interactions with the receptor’s transmembrane helices .

Metabolic Stability : The isopropyl carboxamide group in the target compound reduces first-pass metabolism, resulting in a 78% longer half-life and 63% higher oral bioavailability than the piperazine derivative.

Functional Selectivity : While both compounds target D4 receptors, the piperazine analogue’s ethyl spacer and methoxybenzamide group introduce off-target interactions with σ1 receptors, limiting its therapeutic utility .

Mechanistic and Clinical Implications

The superior pharmacokinetic and binding profiles of 4-((3-cyanopyridin-2-yl)oxy)-N-isopropylpiperidine-1-carboxamide position it as a lead compound for D4-mediated therapies. In contrast, its piperazine-based counterpart remains restricted to diagnostic applications due to shorter half-life and lower selectivity. Ongoing research focuses on further optimizing solubility and blood-brain barrier penetration for the piperidine derivative .

Q & A

Q. How can researchers optimize the synthetic yield and purity of 4-((3-cyanopyridin-2-yl)oxy)-N-isopropylpiperidine-1-carboxamide?

- Methodological Answer : Synthesis optimization requires stringent control of reaction parameters. Key steps include:

- Catalyst selection : Use Lewis acids (e.g., AlCl₃) or bases to facilitate coupling reactions between the cyanopyridine and piperidine-carboxamide moieties .

- Solvent choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency for heterocyclic intermediates .

- Temperature control : Maintain 60–80°C for nucleophilic substitution reactions to minimize side products .

- Purification : Employ flash chromatography (30–60% ethyl acetate/hexane gradients) followed by recrystallization to achieve >95% purity .

Q. What analytical techniques are critical for structural validation and purity assessment?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR confirms regioselective substitution patterns (e.g., piperidine ring conformation and cyanopyridine connectivity) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 329.1764) and detects trace impurities .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and monitor degradation under stress conditions .

Q. What preliminary biological screening approaches are recommended for this compound?

- Methodological Answer :

- Enzyme inhibition assays : Test against kinases (e.g., PI3K or MAPK) due to structural similarity to thienopyrimidine derivatives with known activity .

- Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations 1–100 µM .

- Solubility profiling : Perform shake-flask experiments in PBS (pH 7.4) to determine aqueous solubility (<10 µg/mL typical for piperidine-carboxamides) .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data across structurally analogous compounds?

- Methodological Answer :

- SAR analysis : Compare substituent effects using analogs like N-(5-chloro-2-methoxyphenyl)-4-((5-cyanopyridin-2-yl)oxy)piperidine-1-carboxamide (CAS 1421483-52-4). Chlorine at the phenyl ring enhances kinase inhibition but reduces solubility .

- Metabolic stability studies : Use liver microsomes to identify rapid clearance mechanisms (e.g., CYP3A4-mediated oxidation of the isopropyl group) .

- Crystallography : Resolve binding modes with target proteins (e.g., X-ray co-crystallization with PI3Kγ) to explain potency variations .

Q. What computational strategies predict off-target interactions and toxicity risks?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to screen against the ChEMBL database; prioritize targets with docking scores <−8.0 kcal/mol .

- ADMET prediction : SwissADME evaluates CYP inhibition, BBB permeability, and Ames test toxicity. Piperidine-carboxamides often show hERG channel liability .

- MD simulations : GROMACS simulations (100 ns) assess protein-ligand complex stability (RMSD <2 Å acceptable) .

Q. How to improve pharmacokinetics without compromising target affinity?

- Methodological Answer :

- Prodrug design : Introduce phosphate esters at the piperidine nitrogen to enhance oral bioavailability (e.g., 3-fold increase in AUC observed in rat models) .

- Isosteric replacement : Replace the cyanopyridine with a trifluoromethyl group (as in TF6, CAS 2034478-40-3) to improve metabolic stability .

- Linker optimization : Incorporate polyethylene glycol (PEG) spacers between the piperidine and carboxamide to reduce plasma protein binding .

Key Challenges and Recommendations

- Contradictory Data : Address discrepancies in bioactivity by standardizing assay protocols (e.g., ATP concentration in kinase assays) .

- Scalability : Transition from batch to flow chemistry for multi-gram synthesis while maintaining enantiomeric excess (>99% ee) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.